molecular formula C8H6ClF3S B1608247 3-(Trifluoromethylthio)benzyl chloride CAS No. 215732-90-4

3-(Trifluoromethylthio)benzyl chloride

Cat. No.: B1608247
CAS No.: 215732-90-4
M. Wt: 226.65 g/mol
InChI Key: DMFKZZXVNAKILD-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)benzyl chloride is an organic compound with the molecular formula C8H6ClF3S It is characterized by the presence of a trifluoromethylthio group attached to a benzyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(Trifluoromethylthio)benzyl chloride typically involves the reaction of 3-(Trifluoromethylthio)benzyl alcohol with hydrochloric acid. The process can be summarized as follows :

    Formation of 3-(Trifluoromethylthio)benzyl alcohol: This step involves the reaction of 3-bromobenzotrifluoride with paraformaldehyde in the presence of a suitable solvent and catalyst.

    Conversion to this compound: The 3-(Trifluoromethylthio)benzyl alcohol is then reacted with hydrochloric acid under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)benzyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzyl chloride moiety can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and Reduction Reactions: The trifluoromethylthio group can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Oxidizing Agents: Reagents such as hydrogen peroxide and potassium permanganate are used in oxidation reactions.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are used in reduction reactions.

Major Products Formed

The major products formed from these reactions include substituted benzyl derivatives, oxidized trifluoromethylthio compounds, and reduced benzyl compounds .

Scientific Research Applications

3-(Trifluoromethylthio)benzyl chloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)benzyl chloride involves its interaction with various molecular targets. The trifluoromethylthio group is known to enhance the lipophilicity and metabolic stability of the compound, making it more effective in biological systems. The benzyl chloride moiety can undergo nucleophilic substitution reactions, allowing the compound to modify proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethylthio)benzyl alcohol
  • 3-(Trifluoromethylthio)benzaldehyde
  • 3-(Trifluoromethylthio)benzoic acid

Uniqueness

3-(Trifluoromethylthio)benzyl chloride is unique due to the presence of both the trifluoromethylthio group and the benzyl chloride moiety. This combination imparts distinct chemical properties, such as increased reactivity and enhanced stability, making it a valuable compound in various applications .

Properties

IUPAC Name

1-(chloromethyl)-3-(trifluoromethylsulfanyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3S/c9-5-6-2-1-3-7(4-6)13-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMFKZZXVNAKILD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SC(F)(F)F)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380697
Record name 3-(Trifluoromethylthio)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215732-90-4
Record name 3-(Trifluoromethylthio)benzyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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